molecular formula C13H22Si2 B14228622 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- CAS No. 556812-64-7

1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl-

Cat. No.: B14228622
CAS No.: 556812-64-7
M. Wt: 234.48 g/mol
InChI Key: ZADGOQBAPZZXHF-UHFFFAOYSA-N
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Description

1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- is a chemical compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of four methyl groups attached to the diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- typically involves the following steps:

    Formation of the Benzene Ring: The initial step involves the formation of the benzene ring through a series of reactions, including Friedel-Crafts alkylation and acylation.

    Formation of the Diazepine Ring: The diazepine ring is formed by the cyclization of appropriate precursors, such as amino acids or amines, with the benzene ring.

    Introduction of Methyl Groups: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors in the central nervous system, such as GABA receptors, to exert its effects.

    Pathways Involved: The interaction with GABA receptors can lead to the modulation of neurotransmitter release, resulting in anxiolytic and sedative effects.

Comparison with Similar Compounds

1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- can be compared with other similar compounds, such as:

    1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with fewer methyl groups, which may result in different chemical and biological properties.

    1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-: This compound contains a carboxylic acid group, which can influence its reactivity and applications.

Properties

CAS No.

556812-64-7

Molecular Formula

C13H22Si2

Molecular Weight

234.48 g/mol

IUPAC Name

1,1,5,5-tetramethyl-3,4-dihydro-2H-1,5-benzodisilepine

InChI

InChI=1S/C13H22Si2/c1-14(2)10-7-11-15(3,4)13-9-6-5-8-12(13)14/h5-6,8-9H,7,10-11H2,1-4H3

InChI Key

ZADGOQBAPZZXHF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC[Si](C2=CC=CC=C21)(C)C)C

Origin of Product

United States

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